BAY-678
Overview
Description
BAY-678 is a potent and selective cell-permeable inhibitor of human neutrophil elastase. This compound is known for its high specificity and efficacy in inhibiting human neutrophil elastase, making it a valuable tool in scientific research and potential therapeutic applications .
Mechanism of Action
Target of Action
BAY-678, also known as UNII-WD9FU5A8DR, is a potent and selective inhibitor of human neutrophil elastase (HNE) . HNE is a member of the chymotrypsin-like family of serine proteases and is stored in the neutrophil cytoplasm . It plays a key role in matrix degradation, and high HNE activity is associated with inflammatory diseases .
Mode of Action
This compound interacts with HNE by inhibiting it reversibly . It has an IC50 value of 20 nM and a Ki value of 15 nM . This compound shows no inhibition against 21 related serine proteases, up to a concentration of 30 μM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the degradation of the body’s cellular matrix, which is facilitated by HNE . By inhibiting HNE, this compound can potentially disrupt this pathway and reduce the degradation of the matrix, thereby alleviating the symptoms of diseases associated with high HNE activity .
Pharmacokinetics
This compound exhibits favorable pharmacokinetics. In rats, it showed medium clearance with a half-life (t1/2) of 1.3 hours . This suggests that the compound has good bioavailability and can be administered orally .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HNE, leading to a reduction in matrix degradation . This can potentially alleviate the symptoms of diseases associated with high HNE activity . In preclinical models of acute lung injury (ALI) and lung emphysema, this compound demonstrated significant efficacy, revealing its anti-inflammatory and anti-remodeling mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
BAY-678 is synthesized through a multi-step process involving the formation of a pyridinecarbonitrile core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:
- Formation of the pyridinecarbonitrile core.
- Introduction of the acetyl group.
- Addition of the trifluoromethylphenyl group.
- Final cyclization to form the tetrahydropyrimidinyl ring .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Using high-purity starting materials.
- Employing efficient catalysts and reagents.
- Implementing rigorous purification steps to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
BAY-678 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and properties .
Scientific Research Applications
BAY-678 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of human neutrophil elastase.
Biology: Employed in cellular studies to understand the role of human neutrophil elastase in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as acute lung injury, chronic obstructive pulmonary disease, and pulmonary hypertension.
Industry: Utilized in the development of new drugs and therapeutic agents targeting human neutrophil elastase
Comparison with Similar Compounds
Similar Compounds
BAY-677: A related compound with similar inhibitory activity but different pharmacokinetic properties.
BAY-85-8501: Another potent inhibitor of human neutrophil elastase with a different chemical structure.
BAY-8040: A compound with similar inhibitory activity but used in different therapeutic applications
Uniqueness of BAY-678
This compound is unique due to its high selectivity and potency in inhibiting human neutrophil elastase. It exhibits around 2000-fold selectivity for human neutrophil elastase against a panel of 21 other serine proteases, making it a highly specific inhibitor. Additionally, its oral bioavailability and efficacy in preclinical models of inflammatory diseases highlight its potential as a therapeutic agent .
Properties
IUPAC Name |
5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIVGIFOWOVINL-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675103-36-3 | |
Record name | BAY-678 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-678 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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